molecular formula C6H13ClN2O3 B13898326 Methyl 2-(2-aminoacetamido)propanoate hydrochloride

Methyl 2-(2-aminoacetamido)propanoate hydrochloride

Katalognummer: B13898326
Molekulargewicht: 196.63 g/mol
InChI-Schlüssel: MRSZXYSIBHQNOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-aminoacetamido)propanoate hydrochloride is a chemical compound with the molecular formula C6H12N2O3·HCl. It is a derivative of amino acids and is often used in various scientific research applications due to its unique properties. This compound is known for its role in peptide synthesis and other biochemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminoacetamido)propanoate hydrochloride typically involves the esterification of 2-(2-aminoacetamido)propanoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Catalysts: Hydrochloric acid as a catalyst.

    Solvents: Methanol as the solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The process generally includes:

    Raw Materials: 2-(2-aminoacetamido)propanoic acid, methanol, and hydrochloric acid.

    Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.

    Purification: Techniques such as crystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-aminoacetamido)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Forms primary or secondary amines.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-aminoacetamido)propanoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Plays a role in studying enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Methyl 2-(2-aminoacetamido)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. The compound’s amino and ester groups allow it to participate in various biochemical reactions, making it a versatile tool in research.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(2-aminoacetamido)propanoate hydrochloride can be compared with other similar compounds such as:

    Methyl 3-(2-aminoacetamido)propanoate hydrochloride: Similar structure but with a different position of the aminoacetamido group.

    Methyl (2S)-2-(2-aminoacetamido)-3-(4-hydroxyphenyl)propanoate hydrochloride: Contains an additional hydroxyphenyl group, providing different chemical properties.

    Methyl (2R)-2-(2-aminoacetamido)-3-(4-hydroxyphenyl)propanoate hydrochloride: Similar to the (2S) isomer but with a different stereochemistry.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Eigenschaften

Molekularformel

C6H13ClN2O3

Molekulargewicht

196.63 g/mol

IUPAC-Name

methyl 2-[(2-aminoacetyl)amino]propanoate;hydrochloride

InChI

InChI=1S/C6H12N2O3.ClH/c1-4(6(10)11-2)8-5(9)3-7;/h4H,3,7H2,1-2H3,(H,8,9);1H

InChI-Schlüssel

MRSZXYSIBHQNOR-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)OC)NC(=O)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.